N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-12-14(2)22-20(21-13)26-17-10-8-16(9-11-17)23-19(25)18(24)15-6-4-3-5-7-15/h3-7,12,16-18,24H,8-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNDUCBCFDZNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of several notable structural features:
- Cyclohexyl Group : Provides hydrophobic character.
- Dimethylpyrimidinyl Moiety : Suggests potential interactions with various biological targets.
- Hydroxy and Phenyl Groups : Contribute to its solubility and reactivity.
The molecular formula is , with a molecular weight of 344.41 g/mol.
Research indicates that this compound may interact with specific biological targets, particularly enzymes and receptors involved in inflammatory processes and cancer progression. The presence of the pyrimidine moiety suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory activity. For instance:
- Inhibition of COX Enzymes : The compound may inhibit COX-2 selectively, similar to other known anti-inflammatory agents. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have assessed the antiproliferative effects on various cancer cell lines. Results indicate that the compound can inhibit cell growth in a dose-dependent manner, with IC50 values in the nanomolar range for certain lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.5 |
| HT29 (Colon Cancer) | 0.8 |
| M21 (Skin Melanoma) | 0.6 |
Mechanism of Anticancer Activity
The mechanism behind its anticancer activity may involve:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cancer cells, leading to apoptosis.
- Cytoskeleton Disruption : It may bind to β-tubulin, disrupting microtubule dynamics essential for cell division .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation :
- Case Study on Cancer Treatment :
Preparation Methods
Pyrimidine Ring Synthesis
The 4,6-dimethylpyrimidin-2-ol core is synthesized via a condensation reaction between pentanamidine hydrochloride and β-keto esters, as demonstrated in analogous pyrimidine preparations. For example:
- Step 1 : Reacting ethyl acetoacetate with chloroacetamide derivatives in the presence of sodium ethoxide yields β-keto ester intermediates.
- Step 2 : Condensation with pentanamidine hydrochloride in ethanol at 25°C for 15 hours forms the pyrimidine ring.
Example Protocol
- Ethyl acetoacetate (16.92 g, 0.130 mol) and sodium ethoxide (9.78 g, 0.137 mol) in dry ethanol (90 mL) are stirred at 0°C.
- 2-Chloro-N,N-dimethylacetamide (16.13 g, 0.130 mol) is added dropwise, followed by 15 hours of stirring at room temperature.
- Solvent removal under vacuum and purification via chloroform/water extraction yields the pyrimidine precursor.
Cyclohexyl Ether Formation
The trans-cyclohexyl ether is formed via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):
- Mitsunobu Reaction : Trans-4-aminocyclohexanol reacts with 4,6-dimethylpyrimidin-2-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
- SNAr : Activated pyrimidin-2-yl triflate reacts with trans-4-aminocyclohexanol in the presence of a base (e.g., K2CO3) in DMF at 80°C.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Yield | 68–72% |
Synthesis of 2-Hydroxy-2-phenylacetamide
Activation of Mandelic Acid
2-Hydroxy-2-phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride:
Amide Coupling
The acid chloride reacts with trans-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexanamine in the presence of a base:
- Conditions : Triethylamine (2 eq) in dichloromethane at 0°C to room temperature for 6 hours.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield Data
| Starting Material | Product | Yield | Source |
|---|---|---|---|
| 2-Hydroxy-2-phenylacetyl chloride (3.5 g) | Target compound | 78% |
Alternative Routes and Modifications
One-Pot Sequential Synthesis
A telescoped approach combines pyrimidine formation and amide coupling in a single reactor:
- Pyrimidine Synthesis : As described in Section 3.1.
- In Situ Activation : Direct treatment of the pyrimidine intermediate with SOCl2 generates the reactive acyl chloride.
- Amide Formation : Addition of trans-4-aminocyclohexanol derivative without isolation.
Advantages : Reduces purification steps; improves overall yield (82–85%).
Enzymatic Resolution
For enantiomeric purity, lipase-catalyzed kinetic resolution of racemic mandelic acid derivatives ensures exclusive formation of the (R)-configured acetamide.
Analytical Characterization
Critical spectroscopic data for the target compound:
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 7.42–7.28 (m, 5H, Ph), 6.51 (s, 1H, pyrimidine-H), 4.82 (s, 1H, OH), 3.95–3.85 (m, 1H, cyclohexyl), 2.45 (s, 6H, CH3), 2.10–1.70 (m, 8H, cyclohexyl).
- 13C NMR : δ 172.5 (C=O), 167.2 (pyrimidine-C2), 112.4 (pyrimidine-C5), 70.3 (C-OH), 54.1 (cyclohexyl), 21.8 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability and Challenges
- Cost Efficiency : Use of ethanol as a solvent (Section 3.1) reduces production costs compared to DMF or THF.
- Byproduct Mitigation : Potassium hydroxide minimizes urea byproducts during pyrimidine condensation.
- Stereochemical Control : Trans-cyclohexyl configuration is maintained via Mitsunobu conditions or chiral auxiliaries.
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assigns cyclohexyl chair conformation (axial/equatorial substituents) and confirms amide bond formation via δ 6.5–7.5 ppm aromatic signals .
- HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., unreacted pyrimidine intermediates) .
- X-ray crystallography : Resolves absolute stereochemistry (1r,4r configuration) and hydrogen-bonding patterns in the solid state .
How can reaction path search methods optimize synthesis efficiency for scaled-up production?
Advanced
Quantum chemical calculations (e.g., Gaussian) model transition states to identify rate-limiting steps. For example:
- Substitution step : Solvent effects (polar aprotic vs. protic) on nucleophilic attack at the cyclohexyl position.
- Coupling step : Reagent selection (DCC vs. EDC) impacts activation energy for amide bond formation.
Experimental validation via Design of Experiments (DoE) narrows optimal conditions (e.g., 1.2 eq EDC, 0°C to 25°C gradient) .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to reference drugs .
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and DMSO for formulation guidance .
What strategies address low solubility in aqueous buffers during pharmacological studies?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) to enhance bioavailability .
- Co-crystallization : Co-formers like succinic acid improve dissolution rates, validated by PXRD and dissolution testing .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Q. Advanced
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with target engagement using compartmental models .
What computational tools predict off-target interactions to improve selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
